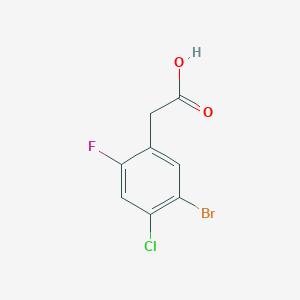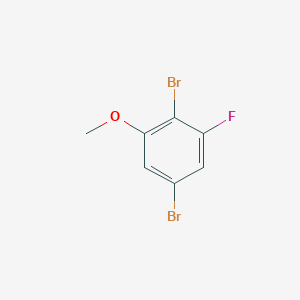
2,5-Bis(trifluoroethoxy)aniline
Übersicht
Beschreibung
2,5-Bis(trifluoroethoxy)aniline is an organic compound characterized by the presence of two trifluoroethoxy groups attached to a benzene ring at the 2 and 5 positions, and an aniline group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a palladium catalyst and a suitable base such as potassium carbonate .
Industrial Production Methods: Industrial production of 2,5-Bis(trifluoroethoxy)aniline may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Bis(trifluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted anilines, quinones, and other functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(trifluoroethoxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Wirkmechanismus
The mechanism of action of 2,5-Bis(trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy groups enhance the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethoxyaniline: Similar structure but with methoxy groups instead of trifluoroethoxy groups.
2,5-Difluoroaniline: Lacks the ethoxy groups, leading to different chemical properties.
2,5-Dichloroaniline: Contains chlorine atoms instead of trifluoroethoxy groups.
Uniqueness: 2,5-Bis(trifluoroethoxy)aniline is unique due to the presence of trifluoroethoxy groups, which impart distinct electronic and steric properties.
Eigenschaften
IUPAC Name |
2,5-bis(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6NO2/c11-9(12,13)4-18-6-1-2-8(7(17)3-6)19-5-10(14,15)16/h1-3H,4-5,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVMBPALCIBOFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)N)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B7965166.png)
![tert-Butyl 2-oxo-3-oxa-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B7965173.png)
![Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B7965180.png)






![6-Chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B7965246.png)
![6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B7965251.png)
